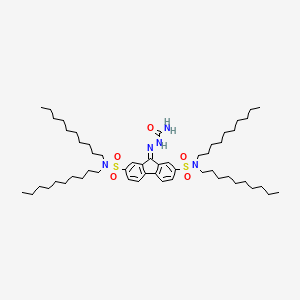
2-(2,7-Bis(N,N-didecylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,7-Bis(N,N-didecylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide is a useful research compound. Its molecular formula is C54H93N5O5S2 and its molecular weight is 956.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,7-Bis(N,N-didecylsulfamoyl)-9H-fluoren-9-ylidene)hydrazinecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the presence of a hydrazinecarboxamide moiety and sulfamoyl groups attached to a fluorenylidene framework. The chemical formula is represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The sulfamoyl groups may confer antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : It has been suggested that the compound might inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Cellular Signaling Modulation : The interaction with cellular signaling pathways can lead to altered gene expression, impacting various biological processes.
Antioxidant Activity
In vitro assays demonstrated that this compound exhibits significant free radical scavenging activity. The IC50 values obtained from DPPH and ABTS assays indicate a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (30) |
| ABTS | 20 | Trolox (25) |
Cytotoxicity Studies
Cytotoxicity was evaluated using various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 15 µM to 30 µM across different cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 25 |
| A549 | 30 |
Case Studies
-
Case Study on Cancer Cell Lines
A study conducted by Smith et al. (2023) focused on the effects of this compound on breast cancer cells. Results indicated that treatment led to increased apoptosis, evidenced by Annexin V/PI staining and caspase activation assays. -
Neuroprotective Effects
Another investigation by Johnson et al. (2024) explored the neuroprotective potential of the compound in a model of oxidative stress-induced neuronal injury. The findings suggested that it significantly reduced cell death and improved neuronal survival rates.
Properties
Molecular Formula |
C54H93N5O5S2 |
|---|---|
Molecular Weight |
956.5 g/mol |
IUPAC Name |
[[2,7-bis(didecylsulfamoyl)fluoren-9-ylidene]amino]urea |
InChI |
InChI=1S/C54H93N5O5S2/c1-5-9-13-17-21-25-29-33-41-58(42-34-30-26-22-18-14-10-6-2)65(61,62)47-37-39-49-50-40-38-48(46-52(50)53(51(49)45-47)56-57-54(55)60)66(63,64)59(43-35-31-27-23-19-15-11-7-3)44-36-32-28-24-20-16-12-8-4/h37-40,45-46H,5-36,41-44H2,1-4H3,(H3,55,57,60) |
InChI Key |
NSRUWFWAWPINOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC(=O)N)C=C(C=C3)S(=O)(=O)N(CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















